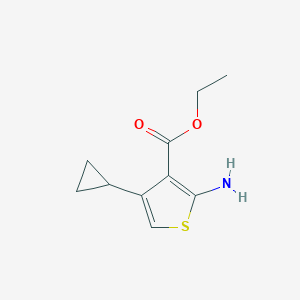

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves multistep procedures that include esterification, cyclocondensation, and sometimes phase transfer catalysis techniques. For example, the synthesis of ethyl 3-aminothiophene-2-carboxylate, a compound with a similar structure, was achieved through a two-step procedure involving esterification and cyclocondensation, yielding an 81% total yield (Fang, 2011). Another related compound, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, was synthesized from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, showcasing the versatility in thiophene synthesis methodologies (Guo Pusheng, 2009).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which significantly influences the compound's chemical behavior and properties. Single-crystal X-ray diffraction is a common technique used to elucidate the molecular structure of these compounds, providing valuable information about their crystalline structure and molecular geometry (H. Radwan et al., 2020).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cyclization, annulation, and nucleophilic addition, leading to a wide range of functionalized compounds. For instance, the [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea form 2-aminothiophene-3-carboxylate derivatives, demonstrating the reactivity and versatility of thiophene compounds in synthetic chemistry (Zhenjie Su et al., 2017).

Applications De Recherche Scientifique

Antimicrobial Activity

- Scientific Field: Medical and Biological Chemistry .

- Application Summary: Thiophene derivatives, including those derived from Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate, have been synthesized and tested for their in vitro antibacterial and antifungal activities .

- Methods of Application: The compounds were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS, and 1H-NMR . The antimicrobial activity was tested against selected microbial species using the tube dilution method .

- Results: Compound S1 was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a MIC value of 0.81 µM/ml . Compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger (MIC = 0.91 µM/ml) when compared with cefadroxil (antibacterial) and fluconazole (antifungal) as standard drugs .

Antioxidant Activity

- Scientific Field: Medical and Biological Chemistry .

- Application Summary: Some thiophene derivatives have been found to exhibit antioxidant activity .

- Methods of Application: The antioxidant activity was tested using the DPPH method .

- Results: Compounds S4 and S6 exhibited excellent antioxidant activity with IC50 values of 48.45 and 45.33 respectively, when compared with ascorbic acid as a standard drug .

Anticorrosion Activity

- Scientific Field: Materials Science and Engineering .

- Application Summary: Thiophene derivatives have been tested for their anticorrosion properties .

- Methods of Application: The anticorrosion activity was tested by the gravimetric method .

- Results: Compound S7 showed high anticorrosion efficiency (97.90%) with a low corrosion rate .

Anticancer Activity

- Scientific Field: Medical and Biological Chemistry .

- Application Summary: Thiophene derivatives have been tested for their antiproliferative activity against human lung cancer cell lines .

- Methods of Application: The antiproliferative activity was tested against the human lung cancer cell line (A-549) by the sulforhodamine B assay .

- Results: Compound S8 showed effective cytotoxic activity against the human lung cancer cell line (A-549) at a dose of 10^-4 M when compared with adriamycin as a standard .

Synthesis of Coumarin-3-carboxylate Ester

- Scientific Field: Organic Chemistry .

- Application Summary: Ethyl cyanoacetate, a compound similar to Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate, has been used in the synthesis of coumarin-3-carboxylate ester .

- Methods of Application: The condensation of ethyl cyanoacetate and salicylaldehyde was accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

- Results: An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Intermediate in Organic Synthesis

- Scientific Field: Organic Chemistry .

- Application Summary: Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate is often used as an intermediate in organic synthesis .

- Methods of Application: The specific methods of application can vary widely depending on the target molecule being synthesized .

- Results: The use of this compound as an intermediate can lead to a wide range of final products, depending on the specific reactions used .

Propriétés

IUPAC Name |

ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-7(6-3-4-6)5-14-9(8)11/h5-6H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDJEFKPUDVQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350077 | |

| Record name | ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

CAS RN |

120109-75-3 | |

| Record name | ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.